molecular formula C6H26N4O12P2 B12689704 alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt CAS No. 71662-15-2

alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt

Cat. No.: B12689704
CAS No.: 71662-15-2
M. Wt: 408.24 g/mol
InChI Key: ILGAECFSPKRVMM-QMKHLHGBSA-N
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Description

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt is a chemical compound with the molecular formula C24H60N4O48P8-8 and a molecular weight of 1420.521288 . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by dihydrogen phosphate groups, and the resulting anion is neutralized by four ammonium ions. It is commonly used in biochemical and molecular biology research due to its unique properties.

Preparation Methods

The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt typically involves the phosphorylation of glucose. The process begins with the protection of the hydroxyl groups of glucose, followed by selective phosphorylation at positions 1 and 6. The protected glucose is then deprotected, and the resulting compound is neutralized with ammonium ions to form the tetraammonium salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phosphate groups back to hydroxyl groups.

    Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It can also interact with proteins that bind to phosphate groups, affecting their activity and function. The molecular targets and pathways involved include glucose transporters, kinases, and phosphatases .

Comparison with Similar Compounds

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt can be compared with other similar compounds such as:

    Alpha-D-Glucopyranose, 1-phosphate: This compound has a single phosphate group at position 1.

    Alpha-D-Glucopyranose, 6-phosphate: This compound has a single phosphate group at position 6.

    Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt: This compound has two ammonium ions instead of four.

The uniqueness of this compound lies in its dual phosphorylation and tetraammonium neutralization, which provides distinct chemical and biological properties .

Properties

CAS No.

71662-15-2

Molecular Formula

C6H26N4O12P2

Molecular Weight

408.24 g/mol

IUPAC Name

tetraazanium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H14O12P2.4H3N/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);4*1H3/t2-,3-,4+,5-,6-;;;;/m1..../s1

InChI Key

ILGAECFSPKRVMM-QMKHLHGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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